1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid
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Overview
Description
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid is a compound belonging to the bipyrazole family. This compound is characterized by its unique structure, which includes an ethyl group, a nitro group, and a carboxylic acid group attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a bipyrazole derivative followed by the introduction of an ethyl group and carboxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid include other bipyrazole derivatives with different substituents. For example:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has two nitro groups and amino groups, which may impart different reactivity and biological activity.
1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its chemical properties and applications.
Properties
IUPAC Name |
1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-6(3-10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWVSXCOUAZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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